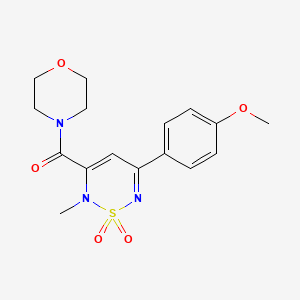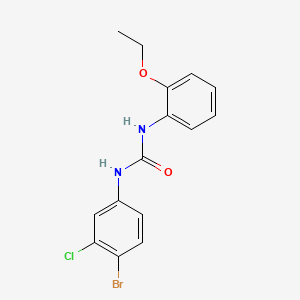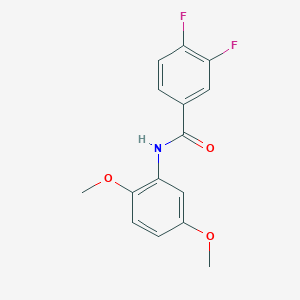![molecular formula C17H19NO5S B4758919 (4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B4758919.png)
(4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate
Vue d'ensemble
Description
(4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with methyl 4-methylbenzenesulfonate under basic conditions to form the intermediate sulfonate ester. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the aromatic rings can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)amino derivatives: Compounds like 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline.
Phenylsulfonyl derivatives: Compounds such as 4-methoxyphenylsulfonamide.
Uniqueness
(4-Methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-4-10-16(11-5-13)24(20,21)18(2)12-17(19)23-15-8-6-14(22-3)7-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDJUPDBKSBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4758844.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4758862.png)

![DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE](/img/structure/B4758871.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)


![N-(1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)

![4-(3,5-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4758923.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)
